4-[(4-Trifluoromethyl-benzoylamino)-methyl]-benzoic acid
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Overview
Description
4-({[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}METHYL)BENZOIC ACID is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a benzene ring substituted with one or more trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}METHYL)BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with formamide to form the corresponding formamido derivative. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-({[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-({[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}METHYL)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 4-({[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}METHYL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: A closely related compound with similar chemical properties and applications.
4-(Trifluoromethyl)phenol: Another trifluoromethyl-substituted benzene derivative with distinct reactivity and uses.
Uniqueness
4-({[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}METHYL)BENZOIC ACID is unique due to its specific substitution pattern and the presence of both formamido and benzoic acid functional groups. This combination imparts unique chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C16H12F3NO3 |
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Molecular Weight |
323.27 g/mol |
IUPAC Name |
4-[[[4-(trifluoromethyl)benzoyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C16H12F3NO3/c17-16(18,19)13-7-5-11(6-8-13)14(21)20-9-10-1-3-12(4-2-10)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23) |
InChI Key |
OVTGRKNVGAQYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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